molecular formula C25H40O3 B044852 Methyl 5-beta-cholan-3-one-24-oate CAS No. 1173-32-6

Methyl 5-beta-cholan-3-one-24-oate

Cat. No.: B044852
CAS No.: 1173-32-6
M. Wt: 388.6 g/mol
InChI Key: SRLWMUQGWKOYLX-NAMNPDSASA-N
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Description

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- is a bile acid derivative with the molecular formula C25H40O3 and a molecular weight of 388.5833 . This compound is a methyl ester of a cholanic acid derivative, characterized by the presence of a ketone group at the 3-position and a methyl ester group at the 24-position. It is a stereoisomer with the (5beta)-configuration, which is significant in the context of its biological activity and chemical properties.

Preparation Methods

The synthesis of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- typically involves the esterification of the corresponding cholanic acid derivative. One common method includes the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 3-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it can interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can modulate various physiological processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .

Comparison with Similar Compounds

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- can be compared with other similar compounds such as:

The uniqueness of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- lies in its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWMUQGWKOYLX-NAMNPDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449422
Record name BIDD:PXR0105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70982-52-4
Record name BIDD:PXR0105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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